Cas no 252873-50-0 ((3S,3aS,6aR)-Hexahydrofuro2,3-bfuran-3-ol)

(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is a chiral furanoid alcohol with a fused bicyclic structure, exhibiting high stereochemical purity and stability. Its rigid framework and functional hydroxyl group make it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The compound's defined stereochemistry ensures reproducibility in reactions, while its oxygen-rich heterocyclic system enhances solubility and reactivity in polar solvents. Its structural features are advantageous for constructing complex molecular architectures, such as protease inhibitors or nucleoside analogs. The product is typically supplied with rigorous analytical validation (HPLC, NMR) to confirm identity and purity, meeting the demands of research and industrial applications.
(3S,3aS,6aR)-Hexahydrofuro2,3-bfuran-3-ol structure
252873-50-0 structure
Product Name:(3S,3aS,6aR)-Hexahydrofuro2,3-bfuran-3-ol
CAS No:252873-50-0
MF:C6H10O3
MW:130.141802310944
CID:1059789
PubChem ID:11147731
Update Time:2025-11-02

(3S,3aS,6aR)-Hexahydrofuro2,3-bfuran-3-ol Chemical and Physical Properties

Names and Identifiers

    • (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
    • (3S,3aS,6aR)-3-hydroxyhexahydrofuro[2,3-b]furan
    • (3s,3as,6ar)-hexahydrofuro[2,3,b]furan-3-ol
    • DTXSID80456824
    • RCDXYCHYMULCDZ-KVQBGUIXSA-N
    • DB-289918
    • 252873-50-0
    • (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol; Furo[2,3-b]furan-3-ol, hexahydro-, (3S,3aS,6aR)-; (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol; (3S,3AS,6aR)-tetrahydro-2H-furo[2,3-b]furan-3-ol; S,S,R-Bisfuran alcohol
    • SCHEMBL936941
    • CS-0080707
    • (3aS,4S,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol
    • (3S,3aS,6aR)-Hexahydrofuro2,3-bfuran-3-ol
    • MDL: MFCD13151975
    • Inchi: 1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2/t4-,5+,6+/m0/s1
    • InChI Key: RCDXYCHYMULCDZ-KVQBGUIXSA-N
    • SMILES: O1C[C@H]([C@@H]2CCO[C@H]12)O

Computed Properties

  • Exact Mass: 130.06300
  • Monoisotopic Mass: 130.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 115
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 38.7Ų

Experimental Properties

  • PSA: 38.69000
  • LogP: -0.25990

(3S,3aS,6aR)-Hexahydrofuro2,3-bfuran-3-ol Pricemore >>

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(3S,3aS,6aR)-Hexahydrofuro2,3-bfuran-3-ol Production Method

Additional information on (3S,3aS,6aR)-Hexahydrofuro2,3-bfuran-3-ol

Comprehensive Guide to (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (CAS No. 252873-50-0)

The compound (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol (CAS No. 252873-50-0) is a fascinating chiral molecule with significant potential in pharmaceutical and synthetic chemistry. This bicyclic furan derivative has attracted attention due to its unique structural features and versatile applications. In this comprehensive guide, we'll explore its chemical properties, synthesis methods, applications, and current research trends.

Chemically classified as a fused bicyclic furan alcohol, this compound features a hexahydrofuro[2,3-b]furan core with a hydroxyl group at the 3-position. The (3S,3aS,6aR) stereochemistry indicates its specific three-dimensional configuration, which is crucial for its biological activity and synthetic utility. The molecular formula C8H12O3 and molecular weight of 156.18 g/mol make it a moderately sized organic molecule suitable for various chemical modifications.

Recent advances in asymmetric synthesis have made this compound more accessible to researchers. The development of efficient synthetic routes to chiral building blocks like (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol has been a hot topic in organic chemistry, particularly for pharmaceutical applications. Many researchers are investigating its potential as a precursor for antiviral and antibacterial agents, aligning with current global health priorities.

The compound's stability under various conditions makes it valuable for medicinal chemistry applications. Its fused furan ring system provides rigidity to molecular structures, while the hydroxyl group offers a handle for further functionalization. These characteristics explain why it's frequently searched in combination with terms like "chiral synthesis", "pharmaceutical intermediates", and "asymmetric catalysis" in scientific databases.

In the context of green chemistry trends, researchers are exploring more sustainable methods to produce (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. This includes biocatalytic approaches using engineered enzymes and metal-free organocatalytic systems. The push toward environmentally friendly synthesis methods has increased interest in this compound as a test case for developing new green synthetic protocols.

The pharmaceutical industry values this compound for its potential in drug discovery. Its structural features appear in several bioactive molecules, particularly those targeting infectious diseases. The current focus on antiviral research has led to renewed interest in furan-containing compounds like this one, as they often show good bioavailability and target specificity.

From a material science perspective, the rigid bicyclic structure of (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol makes it interesting for developing novel polymers with specific mechanical properties. Researchers are investigating its incorporation into biodegradable materials, responding to the growing demand for sustainable alternatives to conventional plastics.

Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and chiral HPLC to verify its purity and stereochemical integrity. The distinct spectral features of the furofuran system provide clear signatures that facilitate quality control in synthetic applications.

Current market trends show increasing demand for high-purity (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, particularly from contract research organizations and academic laboratories. Suppliers are responding by developing more efficient production scales and improved purification methods to meet the needs of the research community.

Looking forward, the compound's applications in catalysis and molecular recognition are promising areas of development. Its ability to serve as a chiral scaffold for catalyst design aligns with the pharmaceutical industry's need for efficient asymmetric transformations. These applications frequently appear in recent patent literature, indicating ongoing commercial interest.

For researchers working with (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, proper handling includes standard laboratory precautions. While not classified as hazardous, it should be treated as all organic compounds - with appropriate ventilation and personal protective equipment. Storage recommendations typically suggest cool, dry conditions in airtight containers to maintain stability.

The scientific literature contains numerous references to this compound's utility in total synthesis projects. Its structural complexity and functional group compatibility make it valuable for constructing more elaborate molecular architectures, particularly in natural product synthesis where stereochemical control is paramount.

In educational settings, (3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol serves as an excellent example for teaching stereochemistry and conformational analysis. The fused ring system demonstrates interesting steric interactions that challenge students to think three-dimensionally about molecular structure.

As research continues, we anticipate new applications emerging for this versatile compound. Its combination of structural features, synthetic accessibility, and functional versatility ensure it will remain an important tool in the chemist's toolbox for years to come. The growing body of literature referencing CAS No. 252873-50-0 confirms its expanding role in modern chemical research and development.

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